4-aminoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the class of aminoquinolines It is characterized by the presence of an amino group at the fourth position and a hydroxyl group at the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminoquinolin-6-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxyquinoline.
Nitration: The 6-hydroxyquinoline undergoes nitration to introduce a nitro group at the fourth position, forming 4-nitroquinolin-6-ol.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form quinone derivatives.
Reduction: The amino group can be further reduced to form amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
4-Aminoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound are explored for their antimalarial, anticancer, and antiviral properties.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-aminoquinolin-6-ol and its derivatives involves multiple pathways:
Antimalarial Activity: The compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.
Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar structure but different substitution patterns.
Amodiaquine: Another antimalarial compound with structural similarities to 4-aminoquinolin-6-ol.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the sixth position and amino group at the fourth position make it a versatile compound for various chemical modifications and applications.
Properties
CAS No. |
871876-07-2 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.